Farglitazar

Descripción general

Descripción

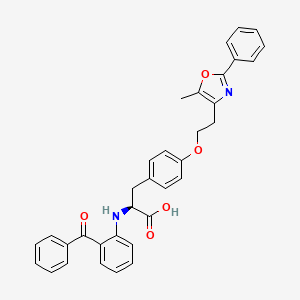

Farglitazar is a peroxisome proliferator-activated receptor agonist which was formerly under development by GlaxoSmithKline . It was intended for the treatment of hepatic fibrosis, but failed to show efficacy in phase II clinical trials . After reaching phase III for type 2 diabetes, further development was discontinued .

Synthesis Analysis

The degradation of this compound was investigated in aqueous solution and in the solid state . It was stressed under acidic, natural pH, basic, and oxidative conditions in solution . In the solid state, the drug substance was stressed with heat, high humidity, and light .Molecular Structure Analysis

This compound has a complex molecular structure. Its IUPAC name is N-(o-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine . Its molecular formula is C34H30N2O5 .Chemical Reactions Analysis

This compound was found to be most labile toward oxidative stress . A series of mechanistic experiments demonstrated that oxidative degradation of this compound is caused primarily by singlet oxygen formed under thermal conditions .Physical And Chemical Properties Analysis

This compound has a molar mass of 546.61 g/mol . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 12 rotatable bonds . Its topological polar surface area is 101.66 .Aplicaciones Científicas De Investigación

Agonista de PPARγ para beneficios metabólicos

Farglitazar se conoce como un agonista de PPARγ, lo que significa que activa el receptor activado por proliferador de peroxisomas gamma (PPARγ). Este receptor juega un papel crucial en la regulación del almacenamiento de ácidos grasos y el metabolismo de la glucosa. Como tal, this compound se ha estudiado por su potencial para mejorar la sensibilidad a la insulina y ejercer efectos beneficiosos sobre el metabolismo .

Tratamiento para la hepatitis C crónica

This compound se investigó en un estudio de fase II para su efecto antifibrótico como agonista de PPARγ en sujetos con hepatitis C crónica. El estudio tenía como objetivo determinar si this compound podría ayudar a pacientes con fibrosis de etapa intermedia que no habían respondido a tratamientos anteriores .

Evaluación de la progresión y la regresión de la fibrosis hepática

El compuesto se ha utilizado como una herramienta para evaluar la progresión y la regresión de la fibrosis hepática. En estudios, se utilizó un valor de corte predefinido para Pro-C3, un biomarcador para la formación de colágeno tipo III, junto con el tratamiento con this compound para identificar sujetos que mostraron progresión histológica o respuesta a la terapia .

Rescate de defectos en la capacidad de unión al ligando

This compound se ha estudiado por su capacidad para rescatar defectos en la capacidad de unión al ligando y el reclutamiento de coactivadores causados por mutaciones en el receptor PPARγ. Los agonistas de PPARγ basados en tirosina de alta afinidad como this compound pueden restaurar la capacidad de transactivación a niveles comparables con el receptor de tipo salvaje .

Investigación de los efectos cardiovasculares

Si bien se ha investigado principalmente para obtener beneficios metabólicos, también existe interés en comprender los efectos cardiovasculares de los agonistas de PPAR como this compound. Estudios como el estudio FIELD han explorado los beneficios frente a los efectos adversos de estos compuestos en los eventos cardiovasculares .

Estas secciones brindan una descripción general de diversas aplicaciones de investigación científica de this compound, cada una con su propio impacto potencial y área de estudio.

The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial - PMC This compound Lacks Antifibrotic Activity in Patients With Chronic - Gastrojournal PPARγ and Diabetes: Beyond the Genome and Towards - Springer Assessment of liver fibrosis progression and regression by a - Physiology.org Fibrogenesis assessed by serological type III collagen formation - Physiology.org

Mecanismo De Acción

Target of Action

Farglitazar, an insulin-sensitizing agent, selectively binds and activates the peroxisome proliferator-activated receptor (PPAR) gamma . PPAR gamma is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

The mode of action of this compound involves binding to and activation of PPAR gamma . This interaction results in the modulation of gene expression, leading to enhanced insulin sensitivity . In vitro data indicate that this compound is approximately 1000-fold more potent than thiazolidinediones, another class of drugs that act on PPAR gamma .

Biochemical Pathways

Upon activation by this compound, PPAR gamma modulates the transcription of a number of genes involved in glucose and lipid metabolism . This leads to increased glucose uptake, decreased insulin resistance, and improved lipid profiles . .

Result of Action

This compound’s activation of PPAR gamma leads to enhanced insulin sensitivity . It’s important to note that this compound was found to lack antifibrotic activity in patients with chronic hepatitis c infection .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Farglitazar selectively binds and activates PPAR . PPARs are nuclear hormone receptors that regulate the transcription of several target genes governing adipocyte differentiation and glucose and lipid metabolism . This compound’s interaction with PPARs can influence insulin sensitivity and inflammatory pathways .

Cellular Effects

This compound has been shown to have potent effects on isolated stellate cells . It simulates PPAR-mediated gene transcription and inhibits collagen I 1, and SMA messenger RNA (mRNA) and protein expression . In patients with chronic hepatitis C and moderate fibrosis, 52 weeks of treatment with this compound did not affect stellate cell activation or fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PPARs . As a PPAR agonist, this compound binds to these receptors, activating them and influencing the transcription of target genes . This can lead to changes in gene expression, affecting various cellular processes including glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound was most labile towards oxidative stress when subjected to various stress conditions .

Metabolic Pathways

This compound, as a PPAR agonist, is involved in the regulation of metabolic pathways. PPARs play a crucial role in adipocyte differentiation and glucose and lipid metabolism

Propiedades

IUPAC Name |

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCHHVUQYRMYLW-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047310 | |

| Record name | Farglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196808-45-4 | |

| Record name | Farglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

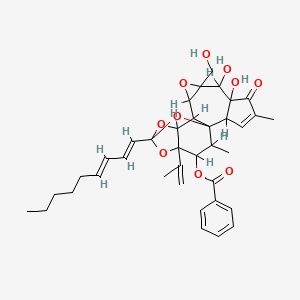

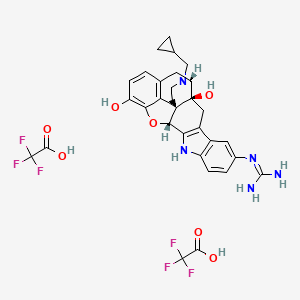

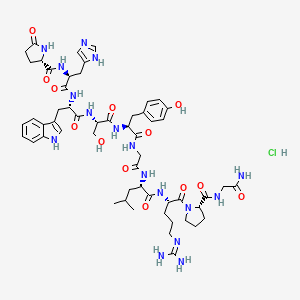

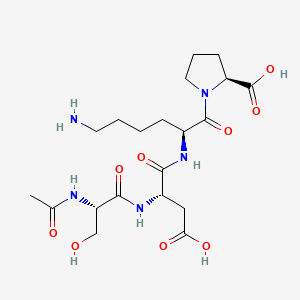

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)

![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)

![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)